7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H15ClO4. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one typically involves the condensation of 4-chlorophenylacetic acid with ethyl acetoacetate, followed by cyclization and subsequent etherification reactions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or as a modulator of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one include:
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19ClO4 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C21H19ClO4/c1-4-16-12(2)17-9-10-19(13(3)20(17)26-21(16)24)25-11-18(23)14-5-7-15(22)8-6-14/h5-10H,4,11H2,1-3H3 |
InChI Key |
MBSLBYHJUYYTFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)C)OC1=O)C |
Origin of Product |
United States |
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